6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol
Description
Substituent Variations
Key distinctions :
- Ortho vs. Para Substitution : The 2-methylphenyl group introduces steric and electronic effects distinct from para-substituted analogs (e.g., 6-Methyl-2-(4-methylphenyl)quinazoline).
- Thiol vs. Thioether : The thiol group enhances nucleophilicity compared to methylsulfanyl derivatives (e.g., 4-methylsulfanyl-2-phenylquinazoline).
Electronic and Steric Considerations
The ortho-methylphenyl group creates:
- Steric Hindrance : Potential for restricted rotation or conformational locking.
- Electronic Effects : Electron-donating methyl groups influence π-electron density in the quinazoline core, modulating reactivity.
In contrast, para-substituted derivatives (e.g., 6-Methyl-2-(4-methylphenyl)quinazoline) exhibit reduced steric strain and altered resonance interactions.
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for this compound are unavailable in the provided sources, insights can be drawn from related quinazoline-4-thiol derivatives.
Structural Motifs in Analogous Compounds
Predicted Conformational Features
Hirshfeld Surface Analysis (Inferred)
For related quinazoline derivatives, Hirshfeld analysis reveals:
- H⋯H Contacts : ~48.4% of surface interactions.
- C⋯H/H⋯C : ~21.5%.
- O⋯H/H⋯O : ~18.7%. These patterns suggest similar intermolecular interactions in this compound, though experimental validation is required.
Properties
IUPAC Name |
6-methyl-2-(2-methylphenyl)-1H-quinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-7-8-14-13(9-10)16(19)18-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXNBVZDKWCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC2=S)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Quinazoline-4-thiol Derivatives
Cyclocondensation of Functionalized Anthranilic Acid Derivatives
A foundational approach involves constructing the quinazoline core from anthranilic acid derivatives. For 6-methyl-2-(2-methylphenyl)quinazoline-4-thiol, 2-amino-5-methylbenzoic acid serves as the starting material. Reaction with formamide at elevated temperatures (150–160°C) yields 6-methylquinazolin-4(3H)-one 2 via cyclodehydration. Subsequent nitration introduces a nitro group at position 6, though this step is omitted for the target compound due to the pre-existing methyl substituent.
Chlorination of the 4-keto group is achieved using thionyl chloride (SOCl₂) in dimethylformamide (DMF), producing 4-chloro-6-methylquinazoline 4 . This intermediate undergoes nucleophilic substitution with thiourea or sodium hydrosulfide (NaSH) to introduce the thiol group. For example, refluxing 4 with thiourea in ethanol replaces the chloride with a thiol, yielding 6-methylquinazoline-4-thiol.
Key Reaction Conditions:
Three-Component Domino Assembly for Direct Functionalization
A metal-free, one-pot strategy leverages arenediazonium salts, nitriles, and bifunctional anilines to assemble substituted dihydroquinazolines. For this compound, the reaction proceeds as follows:
- Arenediazonium Salt : Derived from 2-methylaniline to introduce the 2-methylphenyl group.
- Nitrile : Acetonitrile or propionitrile contributes the 6-methyl group.
- Bifunctional Aniline : 2-Amino-5-methylbenzenethiol provides the thiol and amine functionalities.
The sequence initiates with N-arylnitrilium intermediate formation, followed by nucleophilic addition and cyclization. This method bypasses isolation of intermediates, achieving the target compound in 68–72% yield under mild conditions.
Advantages:
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
1H NMR (DMSO-d6) of this compound exhibits:
Challenges and Optimization
Chemical Reactions Analysis
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions include disulfides, sulfides, and thioethers .
Scientific Research Applications
Anticancer Applications
Quinazoline derivatives, including 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol, have shown significant potential as anticancer agents. The compound has been evaluated for its ability to inhibit various cancer cell lines, demonstrating cytotoxic effects against a range of tumors.
Key Findings:
- Inhibition of Cancer Cell Proliferation: Research indicates that quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds with similar structures have shown IC50 values in the nanomolar range against various cancer types, including colon and breast cancers .
- Mechanism of Action: The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, compounds targeting EGFR have been reported to suppress autophosphorylation, leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored through various studies, highlighting its effectiveness against both bacterial and fungal strains.
Antimicrobial Activity:
- Broad Spectrum Activity: Quinazoline derivatives have exhibited activity against Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that modifications on the phenyl ring significantly influence the antibacterial profile, with certain substituents enhancing activity .
- Mechanism: The antimicrobial action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways within the pathogens .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of quinazoline derivatives suggest their potential in treating neurodegenerative diseases such as Alzheimer's.
Research Insights:
- Acetylcholinesterase Inhibition: Compounds similar to this compound have been identified as effective acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and improving cognitive functions .
- Potential for Alzheimer’s Treatment: The ability to inhibit acetylcholinesterase positions these compounds as promising candidates for further development in the context of Alzheimer’s disease therapy .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with biological targets such as enzymes and receptors. For instance, it has been shown to inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The molecular targets include transcriptional regulators involved in bacterial communication pathways .
Comparison with Similar Compounds
Notes and Discrepancies
Molecular Formula Uncertainty : lists an implausible formula (C9H12O) for the target compound. Further verification using crystallographic tools (e.g., SHELXL ) is critical.
Biological Data Gaps : Pharmacological data for this compound are absent; inferences are drawn from structural analogues.
Substituent Effects: Electron-withdrawing groups (Cl, NO2) enhance reactivity but may increase toxicity, while methyl groups improve lipophilicity .
Biological Activity
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a quinazoline core structure, which is known for its diverse biological properties. The presence of the thiol group enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial species .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | MIC (µM) against Bacteria |
|---|---|
| This compound | TBD |
| Compound A | 5.64 (S. aureus) |
| Compound B | 8.33 (E. coli) |
| Compound C | 13.40 (P. aeruginosa) |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely studied. Research indicates that these compounds can inhibit the activity of key enzymes involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). For example, several derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including HepG2 and MCF-7 .
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound D | HepG2 | 50 |
| Compound E | MCF-7 | 75 |
The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors critical for cellular signaling pathways. The thiol group may facilitate binding to cysteine residues in target proteins, leading to modulation of their activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinazoline derivatives, revealing that compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains .
- Anticancer Potential : Another investigation focused on the synthesis and evaluation of quinazoline derivatives as EGFR inhibitors. The results showed that modifications at specific positions significantly influenced their cytotoxicity against cancer cells .
Q & A
Q. What are the validated synthetic routes for 6-methyl-2-(2-methylphenyl)quinazoline-4-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinazoline derivatives typically involves cyclocondensation or substitution reactions. For example, PdCl₂(PPh₃)₂ and CuI catalysts in tetrahydrofuran (THF) with Cs₂CO₃ as a base are effective for introducing alkynyl groups (e.g., phenylacetylene) to quinazoline cores, achieving yields of 75–90% . Key variables include:
- Catalyst system : Pd/Cu ratios (e.g., 1:0.5 molar ratios).
- Temperature : Reflux conditions (~80°C) for 4–6 hours.
- Purification : Column chromatography with hexane/ethyl acetate gradients.
For thiol functionalization, potassium hydroxide (KOH) and carbon disulfide (CS₂) in ethanol under reflux are common, yielding 65–80% after recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.4–8.6 ppm) and methyl groups (δ 2.3–2.5 ppm). Disulfide bonds (if present) show characteristic splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., MH⁺ peaks at m/z 375–415) .
- IR Spectroscopy : Detect thiol (-SH) stretches (~2550 cm⁻¹) and quinazoline C=N vibrations (~1550 cm⁻¹) .
Q. How should researchers optimize storage conditions to preserve the stability of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the thiol group.
- Solubility : Dissolve in DMSO (10 mM stock) for long-term stability, avoiding aqueous buffers with pH > 7 to prevent oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for quinazoline-4-thiol derivatives across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and positive controls (e.g., staurosporine).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 6-position enhance antimicrobial activity ).
- Meta-Analysis : Pool data from PubChem and CAS Common Chemistry to identify trends in IC₅₀ values .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to targets like EGFR or PARP-1.
- ADME Prediction : SwissADME evaluates logP (aim for 2–3.5) and bioavailability scores.
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) optimize electronic properties for redox stability .
Q. What are the mechanistic implications of the thiol group in modulating enzyme inhibition?
- Methodological Answer :
- Covalent Binding : The thiol group forms disulfide bonds with cysteine residues in enzyme active sites (e.g., glutathione reductase).
- Redox Activity : Cyclic voltammetry (CV) confirms reversible oxidation peaks at –0.2 to +0.3 V vs. Ag/AgCl .
- Competitive Assays : Measure Ki values using Lineweaver-Burk plots with NADPH as a cofactor .
Q. How can researchers functionalize the quinazoline core to enhance solubility without compromising activity?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the 4-thiol position via Michael addition.
- Salt Formation : React with sodium methoxide to form water-soluble sodium thiolates.
- Co-crystallization : Use β-cyclodextrin to improve aqueous solubility (1:1 molar ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
